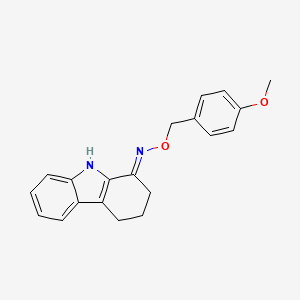

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-methoxybenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

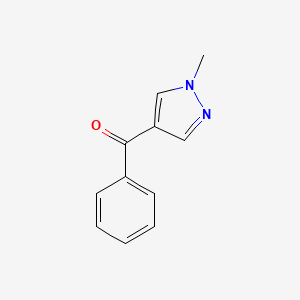

“2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-methoxybenzyl)oxime” is a complex organic compound. The base molecule, 2,3,4,9-tetrahydro-1H-carbazol-1-one, is a derivative of carbazole . It has a molecular formula of C12H11NO and a molecular weight of 185.23 . It is also known by other names such as 1,2,3,4-Tetrahydrocarbazole-1-one .

Molecular Structure Analysis

The molecular structure of 2,3,4,9-tetrahydro-1H-carbazol-1-one can be found in various chemical databases . The structure can be viewed as a 2D Mol file or a computed 3D SD file . For a detailed molecular structure analysis, specialized software or resources that can interpret these file formats would be required.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazol-1-one include a melting point of 164 - 165°C . It is a solid at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases .Scientific Research Applications

Antitumor Activity

- A study explored the synthesis of hetero annulated carbazoles including isoxazolo-, pyrido-, and pyrimido carbazoles starting from 2,3,4,9-tetrahydro-1H-carbazol-1-one. These compounds were screened for in vitro antitumor activity and exhibited selective growth inhibition on MCF-7 cell line compared to A-549 cell line. Among these, a pyrimido carbazole compound showed potential as a therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

Photophysical Properties

- The synthesis and comprehensive photophysical characterization of two new fluorophores derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one were conducted. These compounds exhibited sensitivity to solvent polarity, and their fluorescence spectral shifts were significantly influenced by the solvent's properties, indicating their potential application in molecular sensing and fluorescence studies (Ghosh, Mitra, Saha, & Basu, 2013).

Antioxidant and Molecular Docking Studies

- Carbazole derivatives, synthesized from 2,3,4,9-tetrahydro-1H-carbazol-1-one, were characterized for their spectroscopic properties, antioxidant activities, and molecular docking studies. These compounds showed promising antioxidant properties and high binding affinity in molecular docking studies with human glutathione reductase, suggesting their potential in medicinal chemistry applications (Serdaroğlu, Uludağ, Erçağ, Sugumar, & Rajkumar, 2021).

Antibacterial Activity

- Novel carbazole derivatives, including those related to 2,3,4,9-tetrahydro-1H-carbazol-1-one, were synthesized and evaluated for their antibacterial and cytotoxic activities. These studies provide insights into the structural requirements for biological activity and highlight the potential of carbazole derivatives in developing new antimicrobial agents (Patil et al., 2010).

Safety and Hazards

properties

IUPAC Name |

(E)-N-[(4-methoxyphenyl)methoxy]-2,3,4,9-tetrahydrocarbazol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-23-15-11-9-14(10-12-15)13-24-22-19-8-4-6-17-16-5-2-3-7-18(16)21-20(17)19/h2-3,5,7,9-12,21H,4,6,8,13H2,1H3/b22-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQAQXBDQJGGLQ-ZBJSNUHESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CON=C2CCCC3=C2NC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CO/N=C/2\CCCC3=C2NC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-methoxybenzyl)oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2635272.png)

![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635276.png)

![3,4,5-trimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2635281.png)

![4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2635284.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2635288.png)

![Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride](/img/structure/B2635290.png)